molecular formula C12H9BrFNO B2392439 4-Bromo-2-(4-fluorobenzyloxy)pyridine CAS No. 2090364-46-6

4-Bromo-2-(4-fluorobenzyloxy)pyridine

Cat. No.: B2392439
CAS No.: 2090364-46-6
M. Wt: 282.112
InChI Key: GAKGFHWITZZHJG-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-fluorobenzyloxy)pyridine is a halogenated pyridine derivative featuring a bromine substituent at the 4-position and a 4-fluorobenzyloxy group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its electron-deficient pyridine core and halogenated aromatic moieties, which facilitate cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Properties

IUPAC Name

4-bromo-2-[(4-fluorophenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKGFHWITZZHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=NC=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-fluorobenzyloxy)pyridine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-fluorobenzyloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, and conditions often involve the use of a base and a solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and organoboron reagents are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(4-fluorobenzyloxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-fluorobenzyloxy)pyridine involves its interaction with specific molecular targets. The bromine and fluorobenzyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position and Electronic Effects

4-Bromo-2-(4-fluorophenyl)pyridine (3aC2-Ar)
  • Structure : Lacks the benzyloxy linker; fluorine is directly attached to the phenyl ring.
  • Molecular Formula : C₁₁H₈BrFN
  • Molecular Weight : 251.98 g/mol (HRMS: m/z = 251.9816 [M+H]+)
4-Bromo-2-(2-fluorobenzyloxy)pyridine
  • Structure : Fluorine is at the ortho position of the benzyloxy group.
  • Molecular Weight : 282.11 g/mol
4-Bromo-2-(trifluoromethoxy)pyridine
  • Structure : Replaces benzyloxy with a trifluoromethoxy (-OCF₃) group.
  • Molecular Formula: C₆H₃BrF₃NO
  • Impact : The electron-withdrawing -OCF₃ group increases electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution over cross-coupling .

Functional Group Modifications

4-Bromo-2-(difluoromethoxy)pyridine
  • Structure : Difluoromethoxy (-OCHF₂) substituent.
  • Molecular Formula: C₆H₄BrF₂NO
  • CAS : 832735-56-5
4-(4-Bromo-2-methoxyphenyl)pyridine
  • Structure : Methoxy (-OCH₃) substituent on a bromophenyl-pyridine hybrid.
  • Molecular Formula: C₁₂H₁₀BrNO
  • Density : 1.403 g/cm³ (predicted)
  • Boiling Point : 314.9°C (predicted)
  • Impact : Methoxy groups improve solubility in polar solvents but may reduce electrophilicity compared to halogenated analogs.
Cross-Coupling Reactions
  • 4-Bromo-2-(4-fluorobenzyloxy)pyridine : Widely used in Pd-catalyzed arylations due to the bromine’s reactivity. For example, coupling with imidazo[1,2-a]pyridine derivatives achieves yields >90% in optimized conditions .
  • 4-Bromo-2-(trifluoromethoxy)pyridine : Prefers nucleophilic substitution (e.g., with amines or thiols) due to the strong electron-withdrawing effect of -OCF₃ .

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